3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The initial step involves the nitration of 4-chlorophenol to produce 4-chloro-3-nitrophenol.
Reduction: The nitro group in 4-chloro-3-nitrophenol is then reduced to an amino group, yielding 3-amino-4-chlorophenol.
Etherification: The amino group is protected, and the phenol group is etherified with 4-chlorophenol to form 3-amino-4-(4-chlorophenoxy)phenol.
Sulfonation: The final step involves the sulfonation of the benzene ring and subsequent reaction with diethylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide
- 3-amino-4-(4-fluorophenoxy)-N,N-diethylbenzene-1-sulfonamide
- 3-amino-4-(4-methylphenoxy)-N,N-diethylbenzene-1-sulfonamide
Uniqueness
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXZZSBWKCIUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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